molecular formula C8H7BrO2 B1276380 5-(Bromomethyl)benzo[d][1,3]dioxole CAS No. 2606-51-1

5-(Bromomethyl)benzo[d][1,3]dioxole

Cat. No.: B1276380
CAS No.: 2606-51-1
M. Wt: 215.04 g/mol
InChI Key: UNYHRXLMTSXVIB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)benzo[d][1,3]dioxole: is an organic compound that features a bromomethyl group attached to a benzodioxole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The benzodioxole ring is a common structural motif found in many natural products and pharmaceuticals, making this compound a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)benzo[d][1,3]dioxole typically involves the bromination of 1,3-benzodioxole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination occurs selectively at the methyl group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to minimize the formation of by-products and ensure the efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted benzodioxoles with various functional groups.

    Oxidation: Benzodioxole carboxylic acids or aldehydes.

    Reduction: Methyl-substituted benzodioxoles.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)benzo[d][1,3]dioxole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and natural product analogs.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and agrochemicals.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-1,3-benzodioxole
  • 5-(Hydroxymethyl)-1,3-benzodioxole
  • 5-(Methoxymethyl)-1,3-benzodioxole

Comparison: 5-(Bromomethyl)benzo[d][1,3]dioxole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, hydroxy, and methoxy analogs. The bromine atom is a better leaving group in nucleophilic substitution reactions, making this compound more reactive in such transformations. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions in biological and material science applications .

Properties

IUPAC Name

5-(bromomethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYHRXLMTSXVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180699
Record name 1,3-Benzodioxole, 5-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2606-51-1
Record name 1,3-Benzodioxole, 5-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)-1,3-benzodioxole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosphorus tribromide (0.35 mmol) was added to a solution of 3,4-methylenedioxy benzyl alcohol (1 mmol) in 10 ml of carbon tetrachloride at room temperature. The reaction mixture was refluxed for 4 hrs., cooled to room temperature and washed with sodium carbonate solution (10 ml). The organic layer was dried and concentrated under reduced pressure to give the required product which was used as such for the next step.
Quantity
0.35 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of piperonyl alcohol (5.0 g, 32.86 mmol) in anhydrous diethyl ether (80 mL) was added PBr3 (1.56 mL, 16.43 mmol) in one portion, and the resulting mixture was stirred at room temperature for 3 hours. The mixture was diluted with diethyl ether (100 mL) and washed with H2O (2×50 mL), saturated NaHCO3 (2×50 mL), and brine (2×50 mL). The ether layer was dried over anhydrous MgSO4, and the solvent was removed under reduced pressure to afford piperonyl bromide (6.43 g, 91%) as a yellow-grey solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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